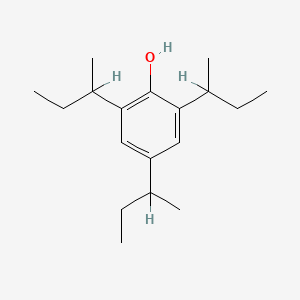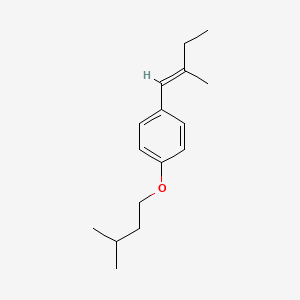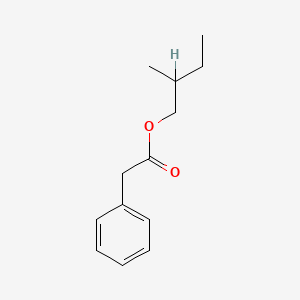
p-Menth-1-ene dimer
Vue d'ensemble
Description
p-Menth-1-ene dimer is a chemical compound derived from the monoterpene p-Menth-1-ene Monoterpenes are a class of terpenes that consist of two isoprene units and are commonly found in essential oils of plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Menth-1-ene dimer typically involves the dimerization of p-Menth-1-ene under specific conditions. One common method is the acid-catalyzed dimerization, where p-Menth-1-ene is treated with a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the dimer.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the dimerization process.
Analyse Des Réactions Chimiques
Types of Reactions: p-Menth-1-ene dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the dimer into saturated hydrocarbons.
Substitution: Halogenation or nitration can introduce functional groups into the dimer structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
p-Menth-1-ene dimer has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which p-Menth-1-ene dimer exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its antioxidant properties are likely due to its ability to scavenge free radicals. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
p-Menth-2-ene-1,8-diol: A structurally similar compound that undergoes similar reactions.
p-Menth-1-ene-7,8-diol: Another related compound with comparable properties.
Uniqueness: p-Menth-1-ene dimer is unique due to its specific dimeric structure, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18/c2*1-8(2)10-6-4-9(3)5-7-10/h2*4,8,10H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMIUONIWYDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C.CC1=CCC(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34363-01-4 | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034363014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)
![Bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B1617238.png)






![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)


